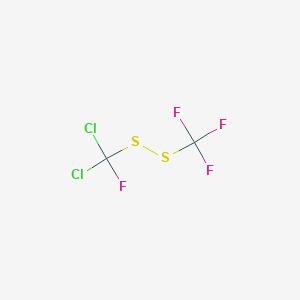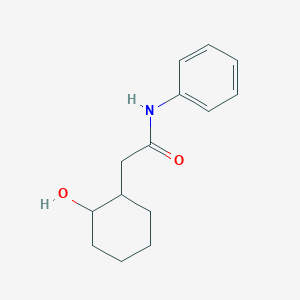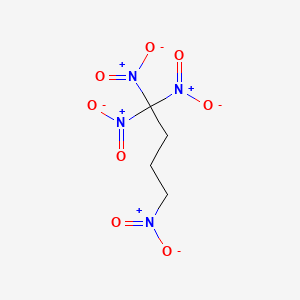
1,1,1,4-Tetranitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,4-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8. It is a polynitroalkane, characterized by the presence of four nitro groups attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,4-Tetranitrobutane can be synthesized through the nitration of butane derivatives. One common method involves the nitration of 1,1,1,4-tetrahydroxybutane using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
1,1,1,4-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted butane derivatives depending on the substituent used.
Scientific Research Applications
1,1,1,4-Tetranitrobutane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other high-energy compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging purposes.
Industry: Utilized in the development of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 1,1,1,4-tetranitrobutane involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases contributes to its explosive properties .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetranitrobutane: Similar in structure but with different positioning of nitro groups.
1,1,3,3-Tetranitropropane: Another polynitroalkane with a shorter carbon chain.
Uniqueness
1,1,1,4-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high energy content and stability make it a valuable compound for research and industrial applications .
Properties
CAS No. |
20919-96-4 |
|---|---|
Molecular Formula |
C4H6N4O8 |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
1,1,1,4-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c9-5(10)3-1-2-4(6(11)12,7(13)14)8(15)16/h1-3H2 |
InChI Key |
GKHIAGMOLQBUBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


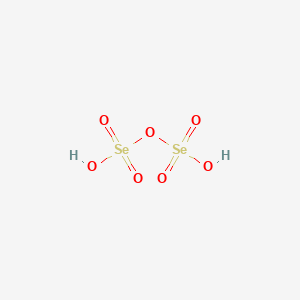
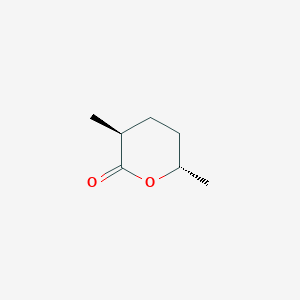
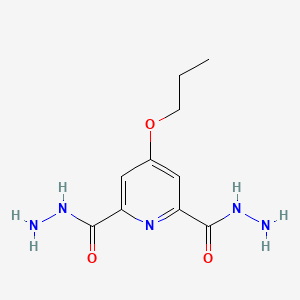
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
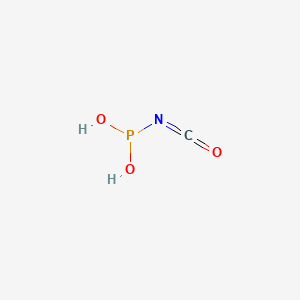
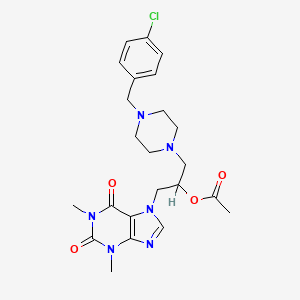
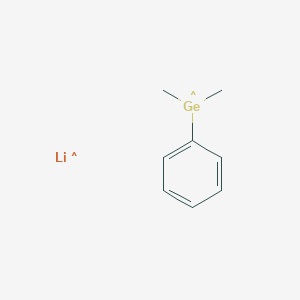
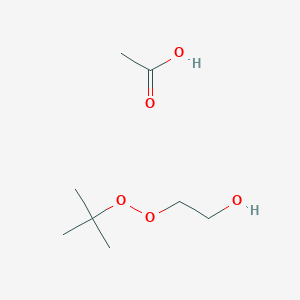


![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
